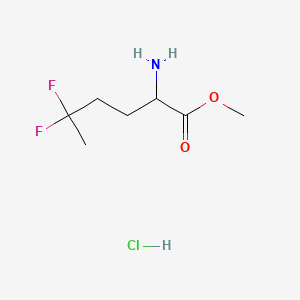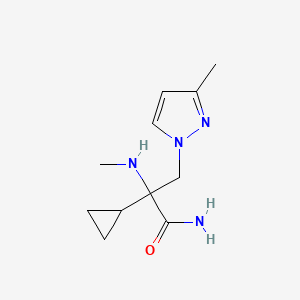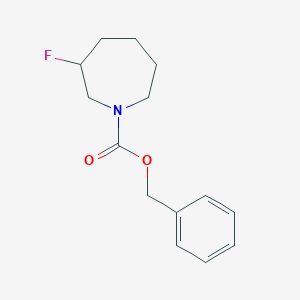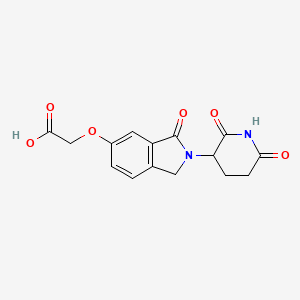
2-((2-(2,6-Dioxopiperidin-3-YL)-3-oxoisoindolin-5-YL)oxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-(2,6-Dioxopiperidin-3-YL)-3-oxoisoindolin-5-YL)oxy)acetic acid is a complex organic compound with the molecular formula C15H12N2O7. It is known for its significant role in various scientific research fields, particularly in medicinal chemistry and organic synthesis .
Vorbereitungsmethoden
The synthesis of 2-((2-(2,6-Dioxopiperidin-3-YL)-3-oxoisoindolin-5-YL)oxy)acetic acid typically involves a multi-step process. One common method includes the catalytic coupling reaction followed by hydrolysis to remove protecting groups . This method is advantageous due to its high yield, minimal side reactions, and suitability for large-scale production .
Analyse Chemischer Reaktionen
2-((2-(2,6-Dioxopiperidin-3-YL)-3-oxoisoindolin-5-YL)oxy)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: It can be reduced to yield various reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-((2-(2,6-Dioxopiperidin-3-YL)-3-oxoisoindolin-5-YL)oxy)acetic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-((2-(2,6-Dioxopiperidin-3-YL)-3-oxoisoindolin-5-YL)oxy)acetic acid involves its interaction with specific molecular targets. It acts as a ligand for cereblon, a protein involved in the ubiquitin-proteasome pathway . By binding to cereblon, the compound can modulate the degradation of target proteins, influencing various cellular processes .
Vergleich Mit ähnlichen Verbindungen
2-((2-(2,6-Dioxopiperidin-3-YL)-3-oxoisoindolin-5-YL)oxy)acetic acid is unique compared to similar compounds due to its specific structure and functional groups. Similar compounds include:
Thalidomide: Known for its use in treating multiple myeloma and leprosy.
Pomalidomide: A derivative of thalidomide with enhanced immunomodulatory properties.
Lenalidomide: Another thalidomide derivative used in cancer therapy.
These compounds share structural similarities but differ in their specific functional groups and biological activities, making this compound unique in its applications and effects .
Eigenschaften
Molekularformel |
C15H14N2O6 |
|---|---|
Molekulargewicht |
318.28 g/mol |
IUPAC-Name |
2-[[2-(2,6-dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]oxy]acetic acid |
InChI |
InChI=1S/C15H14N2O6/c18-12-4-3-11(14(21)16-12)17-6-8-1-2-9(23-7-13(19)20)5-10(8)15(17)22/h1-2,5,11H,3-4,6-7H2,(H,19,20)(H,16,18,21) |
InChI-Schlüssel |
XDDOTKGQTFQWAX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)OCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


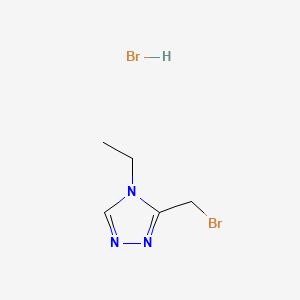
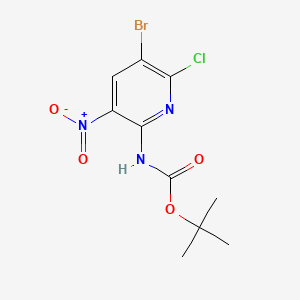
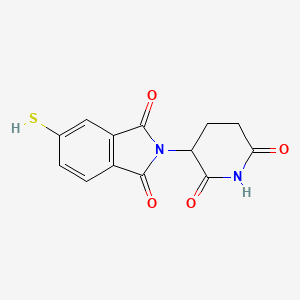
![1-[3-(5-fluoro-1H-indol-2-yl)phenyl]piperidin-4-one](/img/structure/B15303011.png)

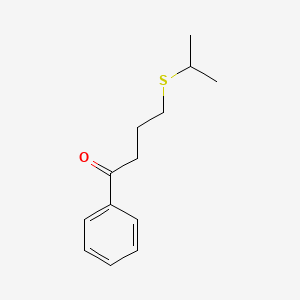
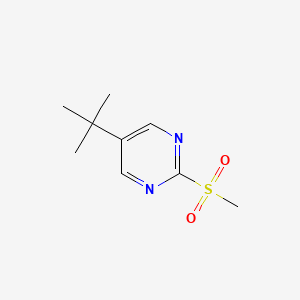
![7-fluoro-2H,3H-furo[2,3-c]pyridine](/img/structure/B15303045.png)
![2-Thia-3,8-diazaspiro[4.5]decane 2,2-dioxide](/img/structure/B15303051.png)

![5-[[1-(Aminomethyl)-3-methyl-butyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15303058.png)
